2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide
Description
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Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-31-18-9-7-16(8-10-18)19-12-20-23(30)28(24-14-29(20)26-19)13-21-25-22(27-32-21)17-6-4-5-15(2)11-17/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUJMPUPSDLSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide is a complex chemical structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be broken down into several key components:
- Pyrazine moiety : This part of the molecule is often linked to various biological activities, including anticancer effects.
- Thioether groups : The presence of sulfur atoms in the structure can influence the compound's reactivity and biological interactions.
- Piperazine ring : Known for its role in drug design, this structure can enhance binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole and thioether compounds have been shown to inhibit cancer cell proliferation across various cell lines.
Case Study: Pyrazole Derivatives
A study investigating pyrazole derivatives revealed that specific compounds demonstrated potent cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460. For example, one derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating high potency (Bouabdallah et al., 2022) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | 0.01 |
| Derivative B | NCI-H460 | 0.03 |
| Derivative C | SF-268 | 31.5 |
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Antiviral Activity
Another area of interest is the antiviral potential of the compound. Research on related thioether compounds has identified them as inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, suggesting potential applications in antiviral therapy.
Case Study: RdRp Inhibition
A series of thioether compounds were synthesized and evaluated for their ability to inhibit RdRp, with some showing IC50 values comparable to existing antiviral agents like remdesivir.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Compound X | 1.11 ± 0.05 | Remdesivir (1.19 ± 0.36) |
| Compound Y | 3.35 ± 0.21 | - |
| Compound Z | 4.55 ± 0.2 | - |
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary data suggest that compounds with similar structures may cause skin irritation and eye damage, necessitating further toxicological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
